1-[2-(Thiophen-2-yl)acetyl]azetidine-3-carboxylic acid
CAS No.: 1342017-20-2
Cat. No.: VC3081440
Molecular Formula: C10H11NO3S
Molecular Weight: 225.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342017-20-2 |
|---|---|
| Molecular Formula | C10H11NO3S |
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | 1-(2-thiophen-2-ylacetyl)azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H11NO3S/c12-9(4-8-2-1-3-15-8)11-5-7(6-11)10(13)14/h1-3,7H,4-6H2,(H,13,14) |
| Standard InChI Key | SNOMMYXYCDUFRY-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)CC2=CC=CS2)C(=O)O |
| Canonical SMILES | C1C(CN1C(=O)CC2=CC=CS2)C(=O)O |
Introduction
Fundamental Chemical Properties and Structure
1-[2-(Thiophen-2-yl)acetyl]azetidine-3-carboxylic acid is characterized by a four-membered azetidine ring functionalized with a carboxylic acid group at position 3 and a thiophene-containing acetyl group at the nitrogen position. According to available data, this compound has the following properties:
Table 1: Chemical Identity and Physical Properties
| Property | Value |
|---|---|
| Chemical Name | 1-[2-(Thiophen-2-yl)acetyl]azetidine-3-carboxylic acid |
| CAS Registry Number | 1342017-20-2 |
| Molecular Formula | C₁₀H₁₁NO₃S |
| Molecular Weight | 225.26 g/mol |
| Appearance | Solid (inferred) |
The compound features several key structural elements that contribute to its chemical behavior and potential biological activity. The azetidine ring creates a constrained four-membered nitrogen-containing heterocycle, while the carboxylic acid group at position 3 provides acidic properties and potential for hydrogen bonding and salt formation. The thiophene ring, connected via a methylene linker to form an acetyl group at the azetidine nitrogen, introduces aromatic character and additional binding possibilities through the sulfur heteroatom .
Structural Analysis and Chemical Reactivity
The thiophene component introduces unique electronic properties arising from its aromatic character and the presence of the sulfur atom. Thiophene rings are known to be electron-rich aromatic systems, making them susceptible to electrophilic aromatic substitution reactions, though typically less reactive than benzene. The sulfur atom can serve as a hydrogen bond acceptor and participate in coordination with metal ions in biological systems .
| Route | Key Intermediates | Advantages |
|---|---|---|
| Direct acylation | Azetidine-3-carboxylic acid + 2-thiopheneacetyl chloride | Straightforward, fewer steps |
| Protected intermediates | N-Boc-azetidine-3-carboxylic acid | Better control of regioselectivity |
| Ring formation | Linear precursors cyclized to form azetidine | Useful for analog synthesis |
Structural Comparison with Related Compounds
Comparing 1-[2-(Thiophen-2-yl)acetyl]azetidine-3-carboxylic acid with structurally related compounds provides insights into its potential properties and applications.
The compound 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid (CAS: 142253-55-2) shares the azetidine-3-carboxylic acid core but contains a Boc protecting group instead of the thiophene-acetyl moiety . This protected version serves as an important synthetic intermediate in preparing functionalized azetidines and has been used in medicinal chemistry research.
Azetidine-2-carboxylic acid represents an isomeric form with the carboxylic acid at position 2 instead of position 3. This naturally occurring compound has been studied extensively, particularly for its ability to incorporate into proteins in place of proline, potentially disrupting protein folding and function . The repositioning of the carboxylic acid from position 2 to position 3, as in our target compound, would significantly alter conformational properties and biological interactions.
More complex derivatives like 1-[2-(3,5-Dimethyl-phenyl)-acetyl]-2-methyl-azetidine-2-carboxylic acid maintain a similar N-acetyl structure but substitute the thiophene with aromatic groups and introduce additional alkyl substituents on the azetidine ring . These modifications influence lipophilicity, steric properties, and potentially biological activity and selectivity.
Structure-Activity Relationships
The structure-activity relationships of 1-[2-(Thiophen-2-yl)acetyl]azetidine-3-carboxylic acid are particularly interesting when considering how its unique structural features might influence biological interactions.
| Analytical Method | Expected Key Features |
|---|---|
| 1H NMR | Thiophene protons (δ ~7.0-7.5 ppm), methylene bridge (δ ~3.8-4.2 ppm), azetidine ring (δ ~3.0-4.5 ppm), carboxylic acid (δ ~10-13 ppm) |
| 13C NMR | Carbonyl carbons (δ ~165-175 ppm), thiophene carbons (δ ~120-140 ppm), azetidine ring and methylene carbons (δ ~30-60 ppm) |
| Mass Spectrometry | Molecular ion at m/z 225, fragments corresponding to loss of CO2 (m/z 181) and cleavage at amide bond |
| IR Spectroscopy | Carboxylic acid O-H (3000-2500 cm-1), acid C=O (~1700-1725 cm-1), amide C=O (~1630-1650 cm-1), C-S (~700 cm-1) |
High-performance liquid chromatography (HPLC) would be useful for purity assessment, with retention behavior dependent on the specific column and mobile phase conditions employed. The compound would likely be amenable to reverse-phase HPLC using C18 columns and water/acetonitrile gradients containing acidic modifiers.
Current Research and Future Directions
The research status of 1-[2-(Thiophen-2-yl)acetyl]azetidine-3-carboxylic acid appears to be in exploratory phases, with commercial availability suggesting interest in this compound as a building block or intermediate. Its presence in chemical databases (as evidenced by its CAS registry number and inclusion in commercial catalogs) indicates recognition of its potential utility .
Future research directions for this compound might include:
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Comprehensive characterization of its physical and chemical properties
-
Exploration of its biological activities, particularly in areas where related compounds have shown promise
-
Development of synthetic methodologies for preparing analogues with modified substituents
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Investigation of its potential as a building block for peptide-like structures or pharmaceutical agents
-
Structure-activity relationship studies to determine which structural features are critical for specific biological activities
The compound's unique combination of a constrained azetidine ring with a thiophene moiety presents opportunities for developing novel ligands for biological targets where these structural features might enhance binding specificity or metabolic stability.
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